molecular formula C13H22N2O2S B5226672 2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol

2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5226672
M. Wt: 270.39 g/mol
InChI Key: XAIQUMVNBUHIFK-UHFFFAOYSA-N
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Description

2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol is a compound that features a thiophene ring attached to a piperazine moiety, which is further linked to an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the reaction of thiophene-3-methylamine with piperazine, followed by the introduction of an ethoxyethanol group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process can be summarized in the following steps:

    Formation of Thiophene-3-methylamine: Thiophene is reacted with methylamine under controlled conditions.

    Reaction with Piperazine: Thiophene-3-methylamine is then reacted with piperazine to form the intermediate compound.

    Introduction of Ethoxyethanol Group: The intermediate is reacted with ethoxyethanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperazine ring or the thiophene moiety.

    Substitution: The ethoxyethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the piperazine ring can lead to different piperazine derivatives.

Scientific Research Applications

2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biology: The compound’s interactions with biological systems are of interest for understanding its potential effects and applications in biotechnology.

    Industry: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The thiophene ring and piperazine moiety can interact with enzymes or receptors, potentially modulating their activity. The ethoxyethanol chain may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: A compound with a similar piperazine structure but different substituents, used as an antipsychotic agent.

    Cetirizine: Contains a piperazine ring and is used as an antihistamine.

    Thiophene Derivatives: Various thiophene-based compounds are studied for their medicinal and material applications.

Uniqueness

2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to the combination of its thiophene ring, piperazine moiety, and ethoxyethanol chain. This unique structure may confer specific properties and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

2-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c16-7-9-17-8-6-14-2-4-15(5-3-14)11-13-1-10-18-12-13/h1,10,12,16H,2-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQUMVNBUHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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